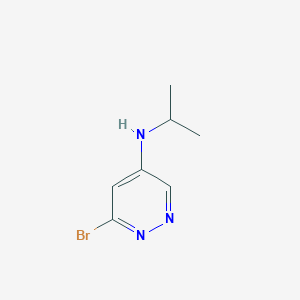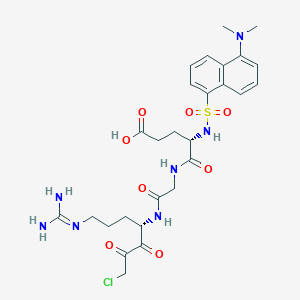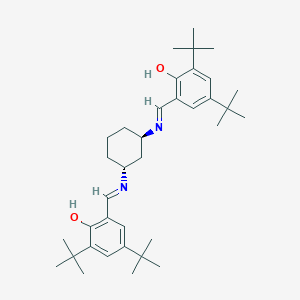
(S)-2-Amino-2-(2-chloro-4-methylphenyl)aceticacidhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-4-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine to form the Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-nitro-4-methylphenylacetic acid.
Reduction: Formation of 2-amino-2-(2-chloro-4-methylphenyl)ethanol.
Substitution: Formation of 2-amino-2-(2-methoxy-4-methylphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(2-chloro-4-methylphenyl)propanoic acid: A structurally similar compound with an additional methyl group.
Uniqueness
(S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.
Eigenschaften
CAS-Nummer |
1213049-18-3 |
|---|---|
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-chloro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
UWOBIAGWGUFUMZ-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)
![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)

![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
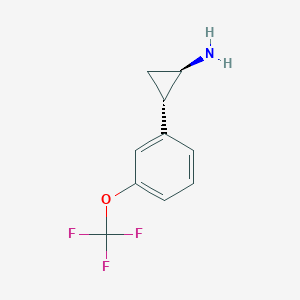
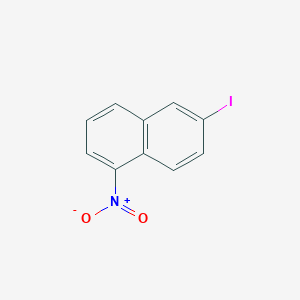
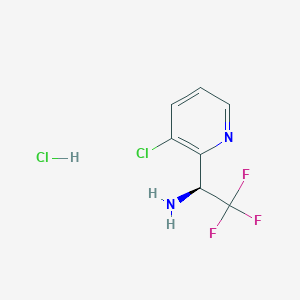
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)

